5-Bromo-2,4-Bis(trifluoromethyl)pyridine

Übersicht

Beschreibung

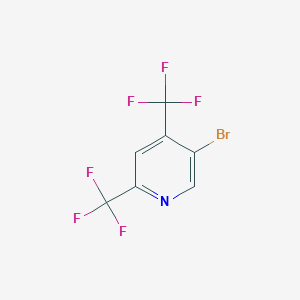

5-Bromo-2,4-Bis(trifluoromethyl)pyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine and two trifluoromethyl groups attached to the pyridine ring

Wirkmechanismus

Target of Action

It is known that the compound is used as a substrate in palladium-catalyzed α-arylation .

Mode of Action

The mode of action of 5-Bromo-2,4-Bis(trifluoromethyl)pyridine involves its interaction with its targets through a process known as palladium-catalyzed α-arylation . This process involves the donation of electrons to form a new bond with palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It is known that the compound is solid in form .

Result of Action

It is known that the compound is involved in the formation of c-4 acid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to use the compound only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

5-Bromo-2,4-Bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For example, it has been observed to interact with enzymes involved in metabolic pathways, leading to changes in enzyme activity and subsequent biochemical reactions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compoundFor instance, it has been shown to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways by modulating the activity of key signaling proteins, which can result in altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the breakdown of certain metabolites, resulting in an accumulation of these metabolites within the cell. Additionally, this compound can affect the activity of enzymes involved in biosynthetic pathways, leading to changes in the production of important biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also affect its overall activity, as different tissues may have varying levels of the compound.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-Bis(trifluoromethyl)pyridine typically involves the bromination of 2,4-Bis(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Bromo-2,4-Bis(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminated pyridine derivative .

Wissenschaftliche Forschungsanwendungen

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure can enhance the biological activity and pharmacokinetic properties of drug candidates .

Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated groups impart desirable properties such as chemical resistance and thermal stability .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-(trifluoromethyl)pyridine

- 5-Bromo-2-(trifluoromethyl)pyridine

- 2,4-Dibromo-5-(trifluoromethyl)pyridine

Comparison: 5-Bromo-2,4-Bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and reactivity. Compared to similar compounds with only one trifluoromethyl group, it exhibits enhanced lipophilicity and potential for diverse chemical transformations .

Biologische Aktivität

5-Bromo-2,4-bis(trifluoromethyl)pyridine (C₇H₂BrF₆N) is a compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with related compounds.

1. Structural Characteristics

The compound's structure includes two trifluoromethyl groups and a bromine atom, which significantly influence its reactivity and biological interactions. The electron-withdrawing nature of the trifluoromethyl groups enhances lipophilicity and alters binding affinities with biological targets, making it a valuable candidate for drug development and agrochemical applications.

2.1 Target Interactions

This compound primarily acts through palladium-catalyzed α-arylation processes. This mechanism allows it to participate in various biochemical reactions, including Suzuki–Miyaura coupling reactions, which are pivotal in synthesizing complex organic molecules .

2.2 Enzyme Interaction

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with certain enzymes can lead to altered gene expression related to cellular metabolism. The inhibition of these enzymes can have downstream effects on various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

3.1 Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC₅₀ value of approximately 0.126 μM. This effect is notably selective, exhibiting a 19-fold lesser impact on non-cancerous MCF10A cells, indicating a promising therapeutic window for targeting cancer cells while sparing normal cells .

3.2 Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against Chlamydia species. It was found to be more effective than spectinomycin at comparable concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

4. Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is stable and exhibits favorable absorption characteristics. Its solid form allows for easy handling in laboratory settings, while its lipophilic nature may enhance its bioavailability when administered .

5. Comparison with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-2,4-bis(trifluoromethyl)pyridine | C₇H₂ClF₆N | Chlorine instead of bromine |

| 5-Bromo-2-(trifluoromethyl)pyridine | C₆H₃BrF₃N | Contains only one trifluoromethyl group |

| 3-Bromo-2,6-bis(trifluoromethyl)pyridine | C₇H₂BrF₆N | Different substitution pattern on the pyridine ring |

The presence of two trifluoromethyl groups in this compound distinguishes it from these analogs by enhancing its chemical reactivity and biological activity.

6. Case Studies

Case Study: Anticancer Activity in Mice

A study involving BALB/c nude mice injected with MDA-MB-231 cells demonstrated that treatment with this compound significantly inhibited lung metastasis compared to control groups treated with established anticancer agents like TAE226. The results indicate not only the compound's efficacy but also its potential for further development as an anticancer therapeutic .

Eigenschaften

IUPAC Name |

5-bromo-2,4-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF6N/c8-4-2-15-5(7(12,13)14)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEYYXFKCSHJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.